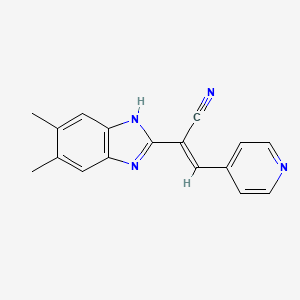![molecular formula C16H12Cl2N2O4 B5488386 (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one](/img/structure/B5488386.png)
(2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one is a synthetic organic compound It is characterized by the presence of dichlorophenyl and methoxy-nitrophenyl groups attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-methoxy-4-nitroaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one
- (2E)-1-(2,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]prop-2-en-1-one
- (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-chlorophenyl)amino]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(2,4-dichlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-24-16-9-11(20(22)23)3-5-14(16)19-7-6-15(21)12-4-2-10(17)8-13(12)18/h2-9,19H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIELKHZNWKAMOF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5488308.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5488314.png)

![1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B5488339.png)
![4-methyl-5-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}-1,3-thiazol-2-amine](/img/structure/B5488341.png)
![2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5488345.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5488351.png)

![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488377.png)
![(6Z)-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488384.png)
![2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5488390.png)
![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![1-(4-Ethylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5488397.png)
![3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5488404.png)
